molecular formula C11H12ClN5O3S3 B11401506 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11401506
M. Wt: 393.9 g/mol
InChI Key: RQGXLJFWIGASEA-UHFFFAOYSA-N
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Description

5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a heterocyclic compound that contains a thiadiazole ring, a pyrimidine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple stepsSpecific reaction conditions, such as the use of triethylamine as a base and various solvents, are employed to facilitate these transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted derivatives .

Scientific Research Applications

5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and pyrimidine derivatives, such as:

  • 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE
  • 2-ALKYLTHIO-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-THIADIAZOLE

Uniqueness

What sets 5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12ClN5O3S3

Molecular Weight

393.9 g/mol

IUPAC Name

5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C11H12ClN5O3S3/c1-3-4-23(19,20)10-13-5-6(12)7(14-10)8(18)15-9-16-17-11(21-2)22-9/h5H,3-4H2,1-2H3,(H,15,16,18)

InChI Key

RQGXLJFWIGASEA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SC)Cl

Origin of Product

United States

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